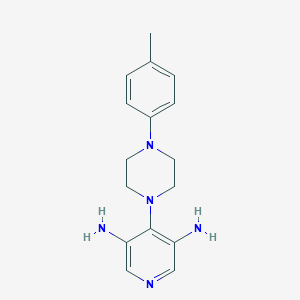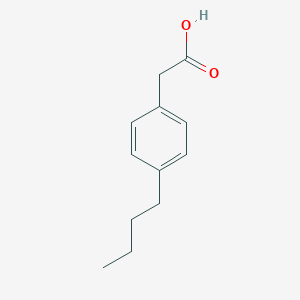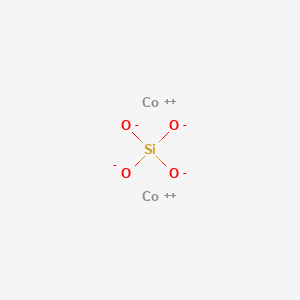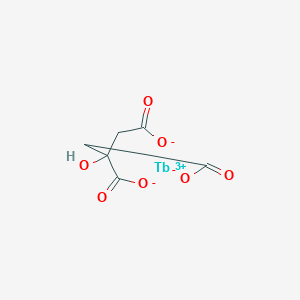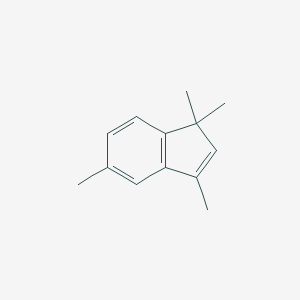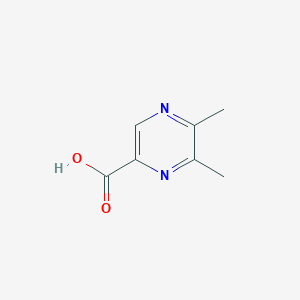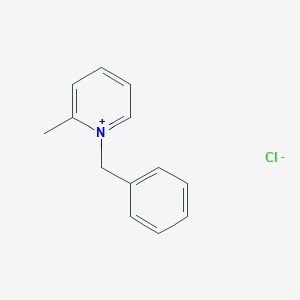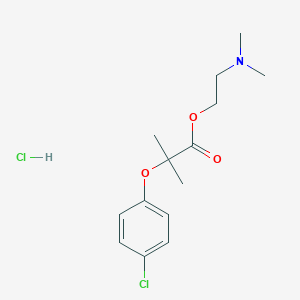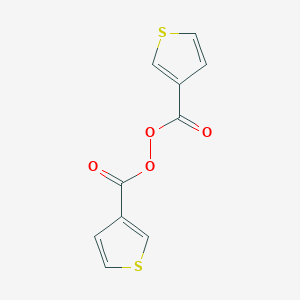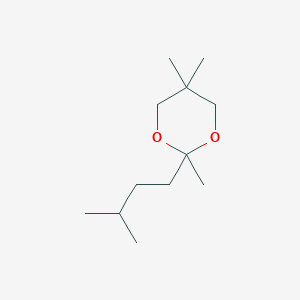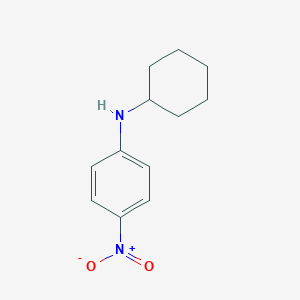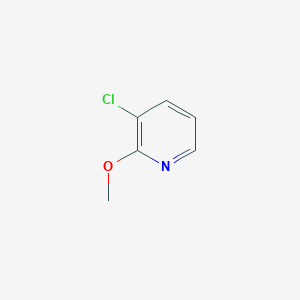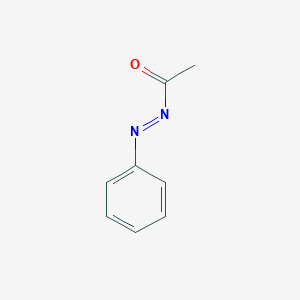
1-Acetyl-2-phenyldiazene
Overview
Description
1-Acetyl-2-phenyldiazene, also known as 1-(Phenyldiazenyl)ethanone, is an organic compound with the molecular formula C8H8N2O. It is a member of the diazene family, characterized by the presence of a diazene group (N=N) attached to an acetyl group and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-phenyldiazene can be synthesized through the oxidation of 1-acyl-2-arylhydrazines. The process involves the use of oxidizing agents such as silver(I) salts, which facilitate the conversion of 1-acyl-2-arylhydrazines to 1-acyl-2-aryldiazenes. The reaction typically occurs under mild conditions, ensuring the stability of the diazene group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diazene derivatives.
Reduction: Reduction reactions can convert the diazene group back to the corresponding hydrazine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of substituted diazene derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Silver(I) salts, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Higher-order diazene derivatives.
Reduction Products: Corresponding hydrazines.
Substitution Products: Substituted diazene derivatives with various functional groups.
Scientific Research Applications
1-Acetyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-2-phenyldiazene involves its interaction with molecular targets through the diazene group. The compound can undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular pathways involved depend on the nature of the substituents on the phenyl ring and the overall structure of the compound .
Comparison with Similar Compounds
1-Acetyl-2-aryldiazenes: Similar in structure but with different aryl groups.
1-Acyl-2-arylhydrazines: Precursors to 1-acetyl-2-phenyldiazene, differing by the presence of a hydrazine group instead of a diazene group.
Substituted Phenyldiazenes: Compounds with various substituents on the phenyl ring, leading to different chemical and biological properties
Uniqueness: this compound is unique due to its specific combination of an acetyl group, a diazene group, and a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-phenyliminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUDBWPLMDAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483978 | |
| Record name | 1-Acetyl-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13443-97-5 | |
| Record name | 1-Acetyl-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


